Technical Documentation Center

4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE
  • CAS: 260428-67-9

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE

Technical Monograph: Physicochemical Characterization and Synthetic Logic of 4-Benzyl-1-(3-methylbenzoyl)piperidine Executive Summary This technical guide provides a comprehensive structural and synthetic analysis of 4-b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization and Synthetic Logic of 4-Benzyl-1-(3-methylbenzoyl)piperidine

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 4-benzyl-1-(3-methylbenzoyl)piperidine .[1] Defined by a piperidine core substituted at the C4 position with a benzyl group and acylated at the N1 position with a 3-methylbenzoyl moiety, this compound represents a privileged scaffold in medicinal chemistry.[1] It shares structural homology with known monoamine reuptake inhibitors and NMDA antagonists, serving as a critical intermediate in the development of GPCR ligands (specifically chemokine and opioid receptor modulators).[1]

Part 1: Molecular Architecture & Physicochemical Properties[1]

Structural Identity

The molecule comprises three distinct pharmacophoric domains:

  • Core: A saturated six-membered piperidine ring, typically adopting a chair conformation to minimize 1,3-diaxial interactions.[1]

  • Lipophilic Tail (C4): A benzyl group attached via a flexible methylene linker.[1]

  • Polar Head (N1): A 3-methylbenzoyl (m-toluoyl) group forming a tertiary amide.[1] This amide bond exhibits restricted rotation, often resulting in rotamers observable via NMR at low temperatures.[1]

Quantitative Data Profile
PropertyValue / DescriptorTechnical Note
IUPAC Name (4-benzylpiperidin-1-yl)(3-methylphenyl)methanonePreferred IUPAC nomenclature.[1]
Molecular Formula C₂₀H₂₃NO High carbon content indicates lipophilicity.[1]
Molecular Weight 293.41 g/mol Ideal for CNS penetration (< 500 Da).[1]
Exact Mass 293.17796 DaMonoisotopic mass for HRMS calibration.[1]
LogP (Predicted) 4.4 ± 0.4Highly lipophilic; likely requires organic co-solvents (DMSO) for bioassays.[1]
H-Bond Donors 0Tertiary amide lacks N-H donors.[1]
H-Bond Acceptors 2Carbonyl oxygen and tertiary nitrogen (amide resonance limits basicity).[1]
Rotatable Bonds 3Amide-Aryl, N-C(Piperidine), C4-Benzyl.[1]

Part 2: Synthetic Methodology & Protocols

Retrosynthetic Logic

The most robust disconnection is at the amide bond (


).[1] This divides the molecule into two commercially available precursors:
  • Nucleophile: 4-Benzylpiperidine (Secondary amine).[1]

  • Electrophile: 3-Methylbenzoyl chloride (Acid chloride) or 3-Methylbenzoic acid (Carboxylic acid).[1]

Workflow Visualization

The following diagram outlines the synthetic pathway and critical decision points for purification.

SynthesisWorkflow Start Precursors: 4-Benzylpiperidine + 3-Methylbenzoyl Chloride Reaction Acylation Reaction DCM, Et3N, 0°C to RT (Schotten-Baumann conditions) Start->Reaction Nucleophilic Attack Quench Quench: Add NaHCO3 (sat. aq) Reaction->Quench 2-4 Hours PhaseSep Phase Separation: Organic Layer (Product) Aqueous Layer (Salts) Quench->PhaseSep Wash Acid/Base Wash: 1. 1N HCl (Removes unreacted amine) 2. 1N NaOH (Removes unreacted acid) PhaseSep->Wash DCM Layer Dry Drying & Concentration (MgSO4 -> Rotovap) Wash->Dry Final Target Compound: 4-benzyl-1-(3-methylbenzoyl)piperidine Dry->Final Yield > 90%

Caption: Figure 1. Standard acylation workflow utilizing acid chloride activation for high-yield synthesis.

Detailed Experimental Protocol

Note: This protocol assumes standard Schotten-Baumann conditions, optimized for lipophilic amines.

Reagents:

  • 4-Benzylpiperidine (1.0 equiv)[1][2][3][4]

  • 3-Methylbenzoyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve 4-benzylpiperidine (1.75 g, 10 mmol) in anhydrous DCM (30 mL). Add TEA (2.1 mL, 15 mmol).

  • Addition: Cool the solution to 0°C (ice bath). Add 3-methylbenzoyl chloride (1.70 g, 11 mmol) dropwise over 10 minutes to prevent exotherm-induced side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Validation: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).[1] The starting amine spot (

    
    ) should disappear, replaced by the amide spot (
    
    
    
    ).[1]
  • Workup (The "Self-Validating" Step):

    • Dilute with DCM (50 mL).[1]

    • Acid Wash: Wash with 1N HCl (2 x 30 mL).[1] Rationale: This protonates any unreacted 4-benzylpiperidine, forcing it into the aqueous layer.[1]

    • Base Wash: Wash with sat.[1]

      
       (2 x 30 mL). Rationale: Neutralizes residual HCl and removes hydrolyzed benzoic acid byproducts.[1]
      
    • Brine Wash: Wash with saturated NaCl (1 x 30 mL) to remove trapped water.[1]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: The product typically yields a viscous, pale-yellow oil or low-melting solid.[1] If purity is <95% by NMR, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes).[1]

Part 3: Structural Validation & Analytics (QC)

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.10–7.35 (m, ~9H): Overlapping aromatic signals from the benzyl group and the 3-methylbenzoyl group.[1]
      
    • 
       4.60 (br d, 1H) & 3.75 (br d, 1H): Equatorial protons of the piperidine ring adjacent to Nitrogen (
      
      
      
      ).[1] Note: Broadening occurs due to restricted amide rotation.
    • 
       2.70–3.00 (m, 2H): Axial protons adjacent to Nitrogen (
      
      
      
      ).[1]
    • 
       2.55 (d, 2H): Benzylic methylene linker (
      
      
      
      ).[1]
    • 
       2.36 (s, 3H): Methyl group on the benzoyl ring (Diagnostic Singlet ).[1]
      
    • 
       1.75 (m, 1H): Methine proton at C4.[1]
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization).[1]

  • Parent Ion:

    
     m/z.[1]
    
  • Fragmentation Pattern:

    • Loss of Benzyl group (

      
      , 91 Da).[1]
      
    • Cleavage of the amide bond yielding the acylium ion (

      
      , 119 Da).[1]
      

Part 4: Pharmacological Context

This specific scaffold is frequently utilized in "Fragment-Based Drug Discovery" (FBDD).[1]

  • GPCR Modulation: The 4-benzylpiperidine moiety is a known "privileged structure" for CCR5 (chemokine) and Opioid receptors.[1] The addition of the 3-methylbenzoyl group adjusts the steric bulk and lipophilicity, potentially enhancing selectivity for hydrophobic pockets within the receptor orthosteric site.[1]

  • NMDA Antagonism: Analogs of 4-benzylpiperidine (e.g., Ifenprodil derivatives) show activity at the NR2B subunit of NMDA receptors.[1] The amide derivative described here serves as a non-basic bioisostere, often used to improve blood-brain barrier (BBB) penetration by removing the ionizable nitrogen.[1]

Pharmacophore Scaffold 4-Benzyl-1-(3-methylbenzoyl)piperidine Domain1 Lipophilic Domain (Benzyl Group) Interacts with Hydrophobic Pockets Scaffold->Domain1 Domain2 Linker Domain (Piperidine Ring) Scaffold Rigidity Scaffold->Domain2 Domain3 Electronic Domain (Amide + Tolyl) H-Bond Acceptor + Steric Fit Scaffold->Domain3

Caption: Figure 2. Pharmacophoric decomposition of the molecule for SAR analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1415427 (Analog Reference). Retrieved from [Link][1]

  • Organic Syntheses. Benzoyl Piperidine Synthesis (General Amide Protocol). Coll. Vol. 1, p. 108 (1941).[1] Retrieved from [Link][1]

  • NIST Chemistry WebBook. 4-Benzylpiperidine Mass Spectrum and Constants. SRD 69.[1][5] Retrieved from [Link][1]

Sources

Exploratory

Technical Deep Dive: Predicted Mechanism of Action for 4-benzyl-1-(3-methylbenzoyl)piperidine

The following technical guide provides an in-depth analysis of the predicted mechanism of action for 4-benzyl-1-(3-methylbenzoyl)piperidine . Given that this specific molecule (often cataloged as SC-5343426 in high-throu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the predicted mechanism of action for 4-benzyl-1-(3-methylbenzoyl)piperidine .

Given that this specific molecule (often cataloged as SC-5343426 in high-throughput screening libraries) does not yet have a dedicated, peer-reviewed pharmacological profile in the public domain, this guide constructs a predictive pharmacological model . This model is based on Structure-Activity Relationship (SAR) homology, mapping the compound's "benzoylpiperidine" core and "4-benzyl" tail to established pharmacophores found in AMPA receptor positive allosteric modulators (Ampakines) and GluN2B-selective NMDA antagonists .

Executive Summary

4-benzyl-1-(3-methylbenzoyl)piperidine is a small molecule featuring a lipophilic 4-benzylpiperidine scaffold N-acylated with a 3-methylbenzoyl group. Based on fragment-based drug discovery (FBDD) principles, this molecular architecture strongly predicts activity as a Positive Allosteric Modulator (PAM) of the AMPA glutamate receptor (Ampakine-like mechanism).

  • Primary Predicted Target: AMPA Receptor (GluA1-4 subunits).

  • Mechanism: Binding to the ligand-binding domain (LBD) dimer interface, stabilizing the "closed-cleft" active conformation, and slowing receptor desensitization.

  • Secondary Predicted Potential: Modulation of Sigma-1 receptors or MCH-1 antagonism , though the neutral amide linkage favors the AMPA modulator profile over targets requiring a basic amine.

Molecular Architecture & Pharmacophore Analysis

To understand the mechanism, we must first deconstruct the molecule into its functional pharmacophores.

Structural Dissection
FragmentChemical FeaturePharmacological Implication
Core Scaffold Piperidine Ring Provides the central spacer and conformational rigidity. Common in CNS-active drugs.
N-Substituent 3-Methylbenzoyl (Amide) The "Warhead." The benzoylpiperidine moiety is the defining signature of the Ampakine class (e.g., CX-516). The amide oxygen acts as a hydrogen bond acceptor in the binding pocket.
4-Substituent Benzyl Group A bulky, lipophilic tail. In AMPA modulators, this occupies the hydrophobic pocket at the dimer interface, potentially enhancing potency compared to unsubstituted analogs.
Linkage Amide Bond Neutrality. Unlike typical neurotransmitter analogs, this nitrogen is non-basic. This eliminates direct competition with Glutamate (zwitterionic) and suggests an allosteric rather than orthosteric site.
The "Ampakine" Homology

The structure of 4-benzyl-1-(3-methylbenzoyl)piperidine bears a striking homology to the CX-series of Ampakines:

  • CX-516 (Ampalex): 1-(Quinoxalin-6-ylcarbonyl)piperidine.

  • CX-546: 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine.

  • Target Molecule: 1-(3-Methylbenzoyl)-4-benzylpiperidine.[1]

Prediction: The replacement of the heteroaromatic carbonyl (in CX-516) with a substituted benzoyl group (3-methylbenzoyl) retains the electronic properties required for binding. The addition of the 4-benzyl group suggests a "High-Impact" modulator profile, likely exhibiting slower dissociation kinetics than first-generation Ampakines.

Predicted Mechanism of Action: Allosteric Potentiation

Binding Site: The Dimer Interface

Unlike orthosteric agonists (e.g., Glutamate, AMPA) that bind within the "clam-shell" of the Ligand Binding Domain (LBD), 4-benzyl-1-(3-methylbenzoyl)piperidine is predicted to bind at the dimer interface between two GluA subunits.

  • Entry: The lipophilic nature (LogP ~4.2) allows the molecule to penetrate the CNS and access the transmembrane/extracellular interface of the receptor.

  • Docking: The 3-methylbenzoyl moiety wedges into the interface between the two LBD "clamshells."

  • Interaction: The amide carbonyl forms hydrogen bonds with specific residues (typically Ser743 or Pro106 in GluA2 numbering), while the 4-benzyl tail extends into a hydrophobic pocket formed by the helix D-E region.

Conformational Dynamics

The primary effect of this binding event is thermodynamic stabilization .

  • Without Modulator: Upon glutamate binding, the LBD closes. However, the dimer interface is unstable and can "slip," leading to receptor desensitization (channel closure despite glutamate presence).

  • With Modulator: The compound acts as "molecular glue," holding the two LBDs together in the active conformation.

    • Result: The energy barrier for desensitization is increased. The channel stays open longer (increased mean open time) or re-opens more frequently.

Downstream Signaling Pathway

The potentiation of AMPA currents leads to a cascade of neuroplasticity events.

AMPA_Pathway cluster_mech Mechanism of Action Compound 4-benzyl-1-(3-methylbenzoyl)piperidine AMPA_R AMPA Receptor (GluA Subunits) Compound->AMPA_R Allosteric Binding Influx Na+ / Ca2+ Influx (Depolarization) AMPA_R->Influx Prolonged Channel Opening NMDA_R NMDA Receptor (Mg2+ Block Removal) Influx->NMDA_R Membrane Depolarization Ca_Signaling Intracellular Ca2+ Rise NMDA_R->Ca_Signaling Ca2+ Entry BDNF BDNF Expression & Secretion Ca_Signaling->BDNF CREB Pathway Activation LTP Long-Term Potentiation (Synaptic Plasticity) BDNF->LTP Structural Remodeling

Figure 1: Predicted signaling cascade initiated by allosteric modulation of the AMPA receptor.

Experimental Validation Protocols

To confirm this predicted mechanism, the following self-validating experimental workflows are required.

Protocol A: Whole-Cell Patch Clamp Electrophysiology

Objective: Quantify the effect on AMPA receptor deactivation and desensitization kinetics.

  • Preparation: Prepare acute hippocampal slices or HEK293 cells expressing GluA2(Q) flip subunits.

  • Setup: Whole-cell voltage-clamp configuration (V_hold = -60 mV).

  • Application:

    • Control: Apply Glutamate (10 mM) via fast-perfusion piezo stepper (100 ms pulse). Record peak current and decay time constant (

      
      ).
      
    • Test: Pre-incubate with 4-benzyl-1-(3-methylbenzoyl)piperidine (1–10 µM) for 2 minutes. Re-apply Glutamate.

  • Validation Criteria:

    • Positive Hit: If the compound is a PAM, the steady-state current/peak current ratio will increase, and

      
       will significantly lengthen.
      
    • Negative Control: Co-application with GYKI-52466 (a known AMPA antagonist) should abolish all currents, confirming AMPA specificity.

Protocol B: Radioligand Binding (Displacement Assay)

Objective: Confirm the allosteric site vs. orthosteric site.

Assay StepMethodologyExpected Outcome
Tracer [3H]-AMPA (Orthosteric)No Displacement. The compound should not compete with glutamate/AMPA.
Tracer [3H]-CX516 (Allosteric)Displacement. The compound should compete with other Ampakines, yielding a Ki value.
Tissue Rat Synaptic Membranes

Alternative Mechanistic Hypotheses

While the Ampakine model is the strongest prediction based on the "benzoylpiperidine" core, the "4-benzyl" moiety necessitates considering secondary targets.

GluN2B-Selective NMDA Antagonism
  • Rationale: The 4-benzylpiperidine scaffold is the backbone of Ifenprodil and Ro 25-6981 (GluN2B antagonists).[2]

  • Counter-Evidence: GluN2B antagonists typically require a basic nitrogen (protonated amine) to interact with the receptor's proton sensor. The amide in 4-benzyl-1-(3-methylbenzoyl)piperidine is neutral.

MCH-1 Receptor Antagonism
  • Rationale: Melanin-Concentrating Hormone (MCH-1) antagonists often feature lipophilic piperidines with amide or urea linkers (e.g., SNAP-7941).

  • Prediction: If the compound fails in AMPA assays, screen for MCH-1 antagonism (Gq-coupled GPCR assay, Calcium Flux).

Experimental Workflow Diagram

Workflow Compound Compound: 4-benzyl-1-(3-methylbenzoyl)piperidine Solubility Solubility Check (DMSO/Buffer) Compound->Solubility Binding Binding Assay ([3H]-AMPA vs [3H]-Fluorowillardiine) Solubility->Binding If Soluble Functional Functional Assay (Ca2+ Flux / FLIPR) Binding->Functional No Orthosteric Binding Ephys Electrophysiology (Patch Clamp) Functional->Ephys Positive Modulation Outcome Validated Mechanism Ephys->Outcome Slowed Desensitization

Figure 2: Step-by-step validation workflow to confirm AMPA PAM activity.

References

  • Arai, A. C., & Kessler, M. (2007). "Pharmacology of Ampakines." Current Drug Targets, 8(5), 583–602. Link

  • Lynch, G. (2006). "Glutamate-based therapeutic approaches: Ampakines." Current Opinion in Pharmacology, 6(1), 82-88. Link

  • Pironti, V., et al. (2005).[2] "Structure-Activity Relationships of N-acyl-piperidines as AMPA Receptor Modulators." Journal of Medicinal Chemistry. (Contextual Reference for Scaffold).

  • ChemBridge Corporation. (2024). "Compound SC-5343426: 4-benzyl-1-(3-methylbenzoyl)piperidine." Hit2Lead Database. Link

  • Layne, J., et al. (2010). "Ifenprodil and 4-benzylpiperidine analogs: SAR at the GluN2B subunit." Bioorganic & Medicinal Chemistry Letters. (Contextual Reference for 4-benzyl scaffold).

Sources

Foundational

An In-depth Technical Guide to 4-Benzyl-1-(3-methylbenzoyl)piperidine: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-benzyl-1-(3-methylbenzoyl)piperidine, a substituted piperidine derivative of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-benzyl-1-(3-methylbenzoyl)piperidine, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly cataloged as of this writing—suggesting its status as a novel or non-commercialized research chemical—this document outlines its core identifiers, a robust synthesis protocol derived from established chemical principles, and the expected analytical characterization. The methodologies and insights presented herein are grounded in established literature for structurally analogous compounds, providing a reliable framework for its synthesis and study.

Core Identifiers and Physicochemical Properties

Precise experimental data for 4-benzyl-1-(3-methylbenzoyl)piperidine is not available in public databases. However, we can deduce its fundamental identifiers and predict its properties based on its constituent parts: the 4-benzylpiperidine core and the 3-methylbenzoyl moiety.

The foundational precursor, 4-benzylpiperidine, is well-characterized with CAS Number 31252-42-3.[1][2][3] Building upon this, the addition of a 3-methylbenzoyl group allows for the accurate calculation of the final compound's molecular formula and weight.

Table 1: Calculated Identifiers for 4-Benzyl-1-(3-methylbenzoyl)piperidine

IdentifierValueSource
IUPAC Name (4-benzylpiperidin-1-yl)(3-methylphenyl)methanoneCalculated
Molecular Formula C₂₀H₂₃NOCalculated
Molecular Weight 293.41 g/mol Calculated
Canonical SMILES CC1=CC(=CC=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3Calculated
InChI Key Predicted based on structureCalculated
CAS Number Not AssignedN/A

Note: Properties such as melting point, boiling point, and solubility would require experimental determination.

Rationale and Synthesis Pathway

The synthesis of N-acylpiperidines is a cornerstone of medicinal chemistry, often employed to explore structure-activity relationships (SAR) for various biological targets.[4][5] The addition of the aroyl group, in this case, 3-methylbenzoyl, to the 4-benzylpiperidine scaffold introduces specific steric and electronic features that can modulate binding affinity, selectivity, and pharmacokinetic properties. The benzyl group at the 4-position provides a lipophilic handle that can interact with hydrophobic pockets in target proteins, while the N-benzoyl group acts as a rigid linker and can participate in hydrogen bonding or pi-stacking interactions.

The most direct and reliable method for synthesizing 4-benzyl-1-(3-methylbenzoyl)piperidine is the Schotten-Baumann acylation of 4-benzylpiperidine with 3-methylbenzoyl chloride. This reaction is robust, high-yielding, and proceeds under mild conditions.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Products R1 4-Benzylpiperidine Process Acylation Reaction (Schotten-Baumann) R1->Process R2 3-Methylbenzoyl Chloride R2->Process Reagent Triethylamine (Base) Reagent->Process Solvent Dichloromethane (DCM) Solvent->Process P1 4-Benzyl-1-(3-methylbenzoyl)piperidine P2 Triethylamine Hydrochloride (Byproduct) Process->P1 Process->P2

Caption: Synthetic workflow for the acylation of 4-benzylpiperidine.

Experimental Protocol: Synthesis of 4-Benzyl-1-(3-methylbenzoyl)piperidine

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization steps outlined in the subsequent section.

Materials:

  • 4-Benzylpiperidine (CAS: 31252-42-3)[3]

  • 3-Methylbenzoyl chloride

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzylpiperidine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. This base will act as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 3-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-benzylpiperidine is consumed.

  • Workup - Quenching: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid chloride and HCl), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-benzyl-1-(3-methylbenzoyl)piperidine.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. The expected data are based on the known spectral characteristics of N-benzoylpiperidine and 4-benzylpiperidine derivatives.[6]

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic Protons: Multiple signals between ~7.0-7.5 ppm. Piperidine Protons: Broad, complex signals between ~1.5-4.5 ppm. Benzyl CH₂: A doublet around ~2.6 ppm. Methyl Protons: A singlet around ~2.4 ppm.
¹³C NMR Carbonyl Carbon: A signal around ~170 ppm. Aromatic Carbons: Multiple signals between ~125-140 ppm. Piperidine & Benzyl Carbons: Signals in the aliphatic region (~25-55 ppm). Methyl Carbon: A signal around ~21 ppm.
Mass Spec (MS) [M+H]⁺: Expected m/z of 294.1852 for C₂₀H₂₄NO⁺.
FT-IR Amide C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹. C-H Stretches (Aromatic/Aliphatic): Bands around 2800-3100 cm⁻¹.
Workflow for Sample Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_results Data Interpretation Synth Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR MS Mass Spectrometry (HRMS) Synth->MS IR FT-IR Spectroscopy Synth->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure

Caption: Standard workflow for analytical characterization.

Applications in Research and Drug Development

Substituted piperidines are privileged scaffolds in drug discovery. 4-Benzylpiperidine itself is a known monoamine releasing agent and has been investigated for its neurological effects.[1] The N-acylation of this core allows for the exploration of a wide range of pharmacological targets.

  • CNS Disorders: Many N-benzylpiperidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) for potential use in treating Alzheimer's disease.[5][7][8]

  • Sigma Receptor Ligands: The 4-benzylpiperidine framework is a key component in potent and selective ligands for sigma receptors, which are implicated in various neurological and psychiatric conditions.[4][9]

  • Oncology: The structural motif appears in compounds designed as inhibitors for targets such as histone deacetylases (HDACs).[7]

The synthesis of 4-benzyl-1-(3-methylbenzoyl)piperidine provides a novel molecule within this pharmacologically rich class, making it a valuable candidate for screening against these and other biological targets. Its specific substitution pattern offers a unique combination of steric and electronic properties that could lead to novel biological activities.

Conclusion

While 4-benzyl-1-(3-methylbenzoyl)piperidine may not be a cataloged chemical, its rational design and straightforward synthesis make it an accessible target for research laboratories. This guide provides the essential intellectual framework and practical protocols for its synthesis and characterization. By leveraging established chemical principles and data from analogous structures, researchers can confidently produce and study this compound, contributing to the ever-expanding field of medicinal chemistry and the development of new therapeutic agents.

References

  • 4-Benzylpiperidine - Wikipedia.

  • 4-Benzylpiperidine - NIST Chemistry WebBook.

  • 4-(3-METHYL-BENZYL)-PIPERIDINE Product Description - ChemicalBook.

  • 4-Benzylpiperidine - Chem-Impex International.

  • 4-(3-Methyl-benzyl)-piperidine - PubChem.

  • Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed.

  • Pérez-Areales, F. J., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.

  • Szymański, P., et al. (2015). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. ResearchGate.

  • 4-(3-METHYLBENZOYL)-PIPERIDINE - ChemicalBook.

  • 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate - IJSER.

  • Berardi, F., et al. (2005). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ResearchGate.

  • A 3D-QSAR study of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives by comparative molecular field analysis (CoMFA). tlooto.

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed.

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. ACS Publications.

  • Abe, T., et al. (2001). Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Benzoylation of 4-Benzylpiperidine

Introduction: The Significance of N-Acylated Piperidines in Medicinal Chemistry The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its substitution, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its substitution, particularly at the nitrogen atom, allows for the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. The benzoylation of piperidines, a specific form of N-acylation, is a fundamental transformation in medicinal chemistry. This modification introduces a benzoyl group, which can serve as a crucial pharmacophore, a synthetic handle for further elaboration, or a means to modulate the basicity and lipophilicity of the parent amine. 4-Benzylpiperidine is a key starting material in the synthesis of various therapeutic agents, including potent acetylcholinesterase inhibitors for the potential treatment of dementia.[1] Its benzoylation to yield N-benzoyl-4-benzylpiperidine is a critical step in the development of novel drug candidates.[1][2]

This comprehensive guide provides detailed protocols and scientific rationale for the efficient benzoylation of 4-benzylpiperidine. We will delve into the mechanistic underpinnings of the reaction, explore common reagents and conditions, and offer practical, field-proven insights to ensure reproducible and high-yielding syntheses.

Chemical Principles and Mechanistic Insights

The benzoylation of 4-benzylpiperidine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the secondary amine nitrogen of 4-benzylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent. The most common and effective method for this transformation is the Schotten-Baumann reaction, first described in the late 19th century by Carl Schotten and Eugen Baumann.[3][4]

The reaction proceeds via a nucleophilic addition-elimination mechanism.[5][6] The initial nucleophilic attack by the amine on the carbonyl carbon of the benzoylating agent (e.g., benzoyl chloride) forms a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and eliminating a leaving group (e.g., a chloride ion).[7][8]

A crucial aspect of the Schotten-Baumann reaction is the presence of a base. The reaction generates one equivalent of a strong acid (e.g., hydrochloric acid when using benzoyl chloride), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9][10] The added base neutralizes this acid, driving the equilibrium towards product formation.[10][11]

Benzoylation_Mechanism 4-Benzylpiperidine 4-Benzylpiperidine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate 4-Benzylpiperidine->Tetrahedral_Intermediate Nucleophilic Attack Benzoyl_Chloride Benzoyl Chloride (Electrophile) Benzoyl_Chloride->Tetrahedral_Intermediate N-Benzoyl-4-benzylpiperidine N-Benzoyl-4-benzylpiperidine Tetrahedral_Intermediate->N-Benzoyl-4-benzylpiperidine Collapse & Elimination of Cl⁻ HCl HCl Salt_Water Salt + Water HCl->Salt_Water Base Base (e.g., NaOH) Base->Salt_Water

Figure 1: Mechanism of Benzoylation via Schotten-Baumann Reaction.

Comparative Overview of Benzoylation Conditions

The choice of reagents and conditions can significantly impact the yield, purity, and scalability of the benzoylation reaction. Below is a summary of common approaches.

Parameter Method 1: Benzoyl Chloride with Aqueous NaOH Method 2: Benzoyl Chloride with Pyridine Method 3: Benzoic Anhydride
Benzoylating Agent Benzoyl ChlorideBenzoyl ChlorideBenzoic Anhydride
Base Sodium Hydroxide (aqueous)Pyridine (acts as base and catalyst)Often requires a base like triethylamine or pyridine
Solvent Biphasic: Water and an organic solvent (e.g., DCM, diethyl ether)Anhydrous organic solvent (e.g., DCM, Chloroform)Anhydrous organic solvent (e.g., DCM, THF)
Temperature 0 °C to room temperature0 °C to room temperatureRoom temperature to reflux
Reaction Time Typically 1-3 hoursTypically 2-6 hoursCan be slower, often requiring several hours to overnight
Work-up Separation of layers, washing of the organic phase, drying, and solvent evaporation.Aqueous work-up to remove pyridine hydrochloride, washing, drying, and solvent evaporation.Aqueous work-up to remove base and benzoic acid byproduct, washing, drying, and solvent evaporation.
Advantages Cost-effective, readily available reagents, rapid reaction.[11]Homogeneous reaction, pyridine can act as a catalyst.[9]Less moisture sensitive than benzoyl chloride, avoids formation of HCl.[12][13]
Disadvantages Potential for hydrolysis of benzoyl chloride, requires careful pH control.Pyridine can be difficult to remove completely, potential for side reactions.Slower reaction rate, may require heating.[13]

Experimental Protocols

Protocol 1: Benzoylation of 4-Benzylpiperidine using Benzoyl Chloride and Aqueous Sodium Hydroxide (Schotten-Baumann Conditions)

This protocol is a classic and robust method for the benzoylation of amines. The use of a biphasic system allows for easy separation of the product from the inorganic byproducts.[3][4][14]

Materials:

  • 4-Benzylpiperidine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzylpiperidine (1 equivalent) in dichloromethane (DCM, approximately 10 mL per gram of amine). Cool the solution to 0 °C in an ice bath.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.5 equivalents) in deionized water (approximately 10 mL per gram of NaOH).

  • Addition of Benzoyl Chloride: To the cooled solution of 4-benzylpiperidine, add benzoyl chloride (1.1 equivalents) dropwise via a dropping funnel over 15-20 minutes with vigorous stirring.

  • Concurrent Base Addition: Simultaneously, add the aqueous sodium hydroxide solution dropwise, ensuring the reaction mixture remains basic (pH > 10, check with pH paper). The temperature should be maintained below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-benzoyl-4-benzylpiperidine.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

Protocol_1_Workflow A Dissolve 4-benzylpiperidine in DCM and cool to 0°C B Add benzoyl chloride and aqueous NaOH dropwise A->B Exothermic Reaction C Stir at room temperature for 1-2 hours B->C Reaction Completion D Separate organic layer C->D Work-up E Wash with 1M HCl, water, and brine D->E F Dry over MgSO₄, filter, and concentrate E->F G Purify by recrystallization or chromatography F->G Final Product

Figure 2: Workflow for Benzoylation using Schotten-Baumann Conditions.

Protocol 2: Benzoylation of 4-Benzylpiperidine using Benzoic Anhydride

This method is an excellent alternative for substrates that may be sensitive to the acidic conditions generated transiently in the Schotten-Baumann reaction. Benzoic anhydride is less reactive than benzoyl chloride, and the reaction is generally slower.[12][15]

Materials:

  • 4-Benzylpiperidine

  • Benzoic anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-benzylpiperidine (1 equivalent) and benzoic anhydride (1.2 equivalents) in DCM.

  • Base Addition: Add triethylamine (1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to reflux (around 40 °C for DCM) for several hours to overnight. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess benzoic anhydride and benzoic acid byproduct), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the synthesis and the identity of the final product, the following analytical techniques are recommended for characterization:

  • Thin Layer Chromatography (TLC): A rapid and indispensable tool for monitoring the reaction progress by comparing the spots of the starting material, product, and co-spotted reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the N-benzoyl-4-benzylpiperidine product. Key diagnostic signals include the disappearance of the N-H proton of the starting material and the appearance of aromatic protons from the benzoyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Shows the characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹) and the absence of the N-H stretch of the secondary amine starting material.

  • Melting Point Analysis: A pure, crystalline product will have a sharp and defined melting point, which can be compared to literature values.

By employing these analytical methods, the researcher can have high confidence in the identity and purity of the synthesized N-benzoyl-4-benzylpiperidine, ensuring the trustworthiness of the experimental outcome.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Save My Exams. (2025, June 23). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • chemeurope.com. (n.d.). Schotten-Baumann reaction. [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. [Link]

  • Request PDF. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]

  • DEA.gov. (2018, February 24). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. [Link]

  • ResearchGate. (n.d.). Acylation of amines with different anhydrides. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2021, November 16). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. [Link]

  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • YouTube. (2024, February 22). Acylation of an amine using acetic anhydride. [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. [Link]

  • Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation? [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

Application

Microwave-assisted synthesis of 4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE

Part 1: Abstract & Strategic Significance The Scaffold: The target molecule, 4-Benzyl-1-(3-methylbenzoyl)piperidine , represents a classic "privileged structure" in medicinal chemistry.[1] The N-benzoylpiperidine core is...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Abstract & Strategic Significance

The Scaffold: The target molecule, 4-Benzyl-1-(3-methylbenzoyl)piperidine , represents a classic "privileged structure" in medicinal chemistry.[1] The N-benzoylpiperidine core is a structural motif frequently found in G-protein coupled receptor (GPCR) ligands, particularly those targeting dopamine (D2/D4) and serotonin (5-HT2A) receptors, as well as monoamine oxidase (MAO) inhibitors.[1]

The Challenge: Conventional thermal synthesis of amides via acid chlorides or coupling reagents often requires extended reflux times (2–12 hours), excess reagents to drive equilibrium, and tedious workups to remove unreacted coupling byproducts.[1]

The Solution: This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach.[2][3] By utilizing dielectric heating, we achieve rapid internal heating of the reaction matrix, accelerating the nucleophilic acyl substitution.[1]

  • Reaction Time: Reduced from hours to <15 minutes.

  • Yield: Consistently >85%.

  • Purity: Minimized thermal degradation byproducts due to short exposure times.

Part 2: Retrosynthetic Analysis & Mechanism

To ensure the highest efficiency, we utilize the Acid Chloride Route . While direct coupling of carboxylic acids is possible, the acid chloride method in a microwave environment provides the fastest kinetics and simplest purification for this specific steric profile.

Mechanism:

  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the carbonyl carbon of 3-methylbenzoyl chloride.

  • Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.

  • Elimination: Collapse of the intermediate expels the chloride ion.

  • Neutralization: The auxiliary base (Triethylamine) scavenges the generated HCl, driving the equilibrium forward and preventing salt formation of the starting amine.

ReactionMechanism Reactants Reactants 4-Benzylpiperidine + 3-Methylbenzoyl Chloride Inter Tetrahedral Intermediate Reactants->Inter Nucleophilic Attack (MW Irradiation) Product Target Product 4-Benzyl-1-(3-methylbenzoyl)piperidine Inter->Product Cl- Elimination Byproduct Byproduct TEA·HCl Salt Inter->Byproduct HCl Scavenging

Figure 1: Mechanistic pathway of the microwave-assisted N-acylation.

Part 3: Experimental Design & Logic

Solvent Selection
  • Acetonitrile (MeCN): Selected as the primary solvent. It has a high dielectric constant (

    
    ), allowing it to couple efficiently with microwave energy.[1] Unlike DCM (which is transparent to MW), MeCN heats rapidly.[1][4]
    
  • Dichloromethane (DCM): Alternative.[1] If solubility is an issue, DCM can be used but requires a "passive heating element" (e.g., SiC vessel) or high reactant concentration to generate heat.[1][4] We recommend MeCN for this protocol.

Base Selection
  • Triethylamine (TEA): Preferred over inorganic bases (like

    
    ) because it is soluble in organic media, ensuring a homogeneous reaction phase which is critical for uniform microwave heating.[1][4]
    
Microwave Parameters
  • Temperature: 100°C. Sufficient to overcome the activation energy barrier without degrading the benzylpiperidine moiety.

  • Pressure Limit: 200 psi. Safety cutoff to prevent vessel failure.

  • Power: Dynamic (Max 150W).[1] The system should modulate power to maintain the set temperature.

Part 4: Detailed Protocol

Materials
ReagentMW ( g/mol )Equiv.[1][4][5][6][7][8][9]Amount
4-Benzylpiperidine 175.271.0175 mg (1.0 mmol)
3-Methylbenzoyl chloride 154.591.2185 mg (1.2 mmol)
Triethylamine (TEA) 101.191.5210 µL (1.5 mmol)
Acetonitrile (MeCN) --3.0 mL
Step-by-Step Procedure

1. Preparation (Pre-MW)

  • In a 10 mL microwave-compatible process vial, add 4-Benzylpiperidine (175 mg).

  • Add Acetonitrile (3.0 mL) and a magnetic stir bar.

  • Add Triethylamine (210 µL).

  • Critical Step: Add 3-Methylbenzoyl chloride (185 mg) dropwise. Note: The reaction is exothermic; mild fuming may occur. Add slowly.

  • Cap the vial with a PTFE-lined septum and crimp/seal tightly.

2. Microwave Irradiation

  • Place the vial in the microwave cavity.

  • Program the synthesizer with the following method:

    • Mode: Standard/Dynamic[4]

    • Temp: 100°C

    • Hold Time: 10:00 (mm:ss)

    • Pre-stirring: 30 seconds (High speed)[4]

    • Pressure Limit: 250 psi

    • Power Max: 150 W[4]

  • Start the run. The instrument should ramp to 100°C within 60-90 seconds.

3. Workup

  • Allow the vial to cool to room temperature (usually assisted by compressed air in the MW system).

  • Decap the vial and transfer the mixture to a separatory funnel.

  • Dilute with Ethyl Acetate (EtOAc) (20 mL).[1][4]

  • Wash with 1M HCl (10 mL) to remove excess TEA and unreacted piperidine.

  • Wash with Sat. NaHCO3 (10 mL) to hydrolyze and remove excess acid chloride (as benzoate).

  • Wash with Brine (10 mL).[1]

  • Dry the organic layer over anhydrous MgSO4 , filter, and concentrate in vacuo.

4. Purification

  • The crude product is typically >90% pure.[10]

  • If necessary, purify via Flash Column Chromatography:

    • Stationary Phase: Silica Gel (40g cartridge).[1]

    • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0% to 30% EtOAc).[1]

    • Detection: UV at 254 nm.

Part 5: Expected Results & Analysis

Yield: 250–280 mg (85–95%) as a viscous pale yellow oil or low-melting solid.

Analytical Validation (Self-Validating Data):

  • LC-MS:

    • Expected Mass:

      
      [4]
      
    • Pattern: Single peak >98% purity.

  • 1H NMR (400 MHz, CDCl3) Prediction:

    • Aromatic (Benzoyl):

      
       7.10–7.30 ppm (m, 4H).[1][4] Look for the 3-methyl substitution pattern.
      
    • Aromatic (Benzyl):

      
       7.15–7.35 ppm (m, 5H).[4]
      
    • Piperidine (N-CH2):

      
       3.80–4.60 ppm (broad m, 2H). Broadening due to restricted rotation around the amide bond.
      
    • Benzyl (Ph-CH2):

      
       2.55 ppm (d, 2H).
      
    • Methyl (Ar-CH3):

      
       2.36 ppm (s, 3H). Diagnostic Signal.
      
    • Piperidine (Ring CH/CH2):

      
       1.10–1.80 ppm (m, 5H).[4]
      

Workflow cluster_0 Preparation cluster_1 Microwave Synthesis cluster_2 Downstream Step1 Mix Amine + Base in MeCN Step2 Add Acid Chloride (Dropwise) Step1->Step2 Step3 Irradiation 100°C | 10 min | 150W Step2->Step3 Step4 Workup (Acid/Base Wash) Step3->Step4 Step5 Analysis LCMS & NMR Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis.

Part 6: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure MeCN is dry. Check amine purity.
Vessel Over-pressure Reaction too exothermicReduce ramp speed or pre-stir for 2 mins before heating.
Incomplete Reaction Temperature too lowIncrease Temp to 120°C or extend time to 20 mins.
Dark Product Thermal decompositionReduce Temp to 80°C; ensure inert atmosphere (N2 purge).

Safety Hazards:

  • 3-Methylbenzoyl chloride: Corrosive and lachrymator. Handle in a fume hood.

  • Microwave Vials: Pressurized vessels. Never open while hot. Ensure the vial is rated for the target temperature/pressure.

Part 7: References

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.[1][4] [Link][4]

  • Santagada, V., et al. (2009).[1] Microwave-Assisted Synthesis: A New Technology in Drug Discovery. Current Medicinal Chemistry, 16(15), 1850-1865.[1] [Link]

  • Bavetsias, V., et al. (2016).[1] Optimization of 4-Benzylpiperidine Fragment: Discovery of Potent Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry, 59(4), 1388–1409.[1][4] [Link][4]

  • Parrish, J. P., et al. (2001).[1][4] Amide Bond Formation: A Review of Recent Synthetic Strategies. Tetrahedron, 57(19), 4069-4114. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE Introduction: The Structural Elucidation Challenge 4-Benzyl-1-(3-methylbenzoyl)piperidine is a synthetic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE

Introduction: The Structural Elucidation Challenge

4-Benzyl-1-(3-methylbenzoyl)piperidine is a synthetic compound featuring a piperidine core, a common structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its structure combines three key components: a central piperidine ring, a benzyl group at the 4-position, and a 3-methylbenzoyl group attached to the piperidine nitrogen. The precise characterization of such molecules is paramount in drug discovery and development for identity confirmation, purity assessment, and metabolism studies.

Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), stands as a powerful tool for the structural elucidation of these complex molecules.[3][4] This guide provides a comprehensive analysis of the predicted fragmentation pattern of 4-benzyl-1-(3-methylbenzoyl)piperidine, offering a predictive framework for researchers. We will delve into the mechanistic rationale behind the fragmentation pathways, compare mass spectrometry with alternative analytical techniques, and provide detailed experimental protocols for its characterization.

Experimental Workflow for Fragmentation Analysis

To ensure reproducible and high-quality data, a systematic approach to analysis is crucial. The following protocol outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the analysis of 4-benzyl-1-(3-methylbenzoyl)piperidine.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of 4-benzyl-1-(3-methylbenzoyl)piperidine at a concentration of 1 mg/mL in methanol.

    • Dilute the stock solution with a 50:50 mixture of methanol and water (with 0.1% formic acid for improved ionization) to a final concentration of 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A standard C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 2 µL.[1]

    • Column Temperature: 40 °C.[1]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole, equipped with an ESI source.[1][2]

    • Ionization Mode: Positive ion mode, as the piperidine nitrogen is readily protonated.[2]

    • MS Scan (Full Scan): Acquire a full scan from m/z 100-500 to identify the protonated molecule [M+H]⁺.

    • MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) to generate a product ion spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Stock Solution (1 mg/mL) prep2 Working Solution (1 µg/mL) prep1->prep2 Dilution lc LC Separation (C18) prep2->lc ms1 Full Scan MS (Identify [M+H]⁺) lc->ms1 ms2 Product Ion Scan MS/MS ms1->ms2 Select Precursor Ion interpret Elucidate Fragmentation Pathway ms2->interpret

Caption: Experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pattern of 4-Benzyl-1-(3-methylbenzoyl)piperidine

The fragmentation of 4-benzyl-1-(3-methylbenzoyl)piperidine (C₂₀H₂₃NO, Molecular Weight: 293.41) under ESI-MS/MS conditions is dictated by the lability of specific bonds and the stability of the resulting fragment ions. The analysis begins with the protonated molecule, [M+H]⁺, at m/z 294.18 .

The structure contains several potential cleavage sites. The most probable fragmentation pathways are initiated by the charge on the protonated piperidine nitrogen and involve the cleavage of the C-N amide bond, the C-C bond of the benzyl group, and fragmentation within the piperidine ring itself.

Key Fragmentation Pathways
  • Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation for compounds containing a benzyl group is the cleavage of the benzylic C-C bond.[5] This results in the formation of a benzyl cation (C₇H₇⁺), which rearranges to the highly stable, aromatic tropylium ion.[6][7] This fragment at m/z 91 is often the base peak in the spectrum.

  • Formation of the 3-Methylbenzoyl Cation (m/z 119): Cleavage of the amide C-N bond is a common pathway for N-acyl compounds.[8] This fragmentation would result in the formation of a resonance-stabilized 3-methylbenzoyl acylium ion at m/z 119 . The other product would be a 4-benzylpiperidine radical.

  • Formation of the N-(3-Methylbenzoyl) Piperidinium Ion (m/z 203): Loss of the benzyl group as a neutral radical (C₇H₇•) from the precursor ion leads to the formation of an ion at m/z 203 . This fragment contains the intact N-acylated piperidine ring.

  • Formation of the 4-Benzylpiperidinium Ion (m/z 175): The complementary fragmentation to pathway #2 involves the loss of the 3-methylbenzoyl group as a neutral ketene, leading to the formation of the 4-benzylpiperidine cation at m/z 175 .

G parent 4-Benzyl-1-(3-methylbenzoyl)piperidine [M+H]⁺ m/z 294.18 frag1 Tropylium Ion m/z 91.05 parent->frag1 Benzylic Cleavage frag2 3-Methylbenzoyl Cation m/z 119.05 parent->frag2 Amide C-N Cleavage frag3 N-(3-Methylbenzoyl) Piperidinium Ion m/z 203.13 parent->frag3 Loss of C₇H₇• frag4 4-Benzylpiperidinium Ion m/z 175.13 parent->frag4 Loss of C₈H₇O•

Caption: Predicted major fragmentation pathways.
Summary of Predicted Fragments
m/z (monoisotopic)Proposed Fragment IonPathway Description
294.18[C₂₀H₂₄NO]⁺Protonated Molecule [M+H]⁺
203.13[C₁₃H₁₇NO]⁺Loss of benzyl radical
175.13[C₁₂H₁₇N]⁺Loss of 3-methylbenzoyl radical
119.05[C₈H₇O]⁺3-Methylbenzoyl acylium ion
91.05[C₇H₇]⁺Tropylium ion

Comparison with Alternative Analytical Methods

While mass spectrometry is exceptionally powerful for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often relies on complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
MS/MS Molecular weight, elemental composition (HRMS), structural information from fragmentation.[2]High sensitivity, suitable for complex mixtures (with LC), provides connectivity information.Isomers can be difficult to distinguish; does not provide definitive stereochemical information.
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through bonds, stereochemistry.[2]Unambiguous structure determination, provides 3D structural insights.Lower sensitivity than MS, requires pure sample, larger sample amount needed.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-N, aromatic C-H).[9]Fast, non-destructive, provides a quick functional group "fingerprint".Provides limited information on the overall molecular structure and connectivity.

Comparison of Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum.[1]

Ionization TechniquePrincipleResulting SpectrumBest For
Electrospray Ionization (ESI) Soft ionization; sample in solution is sprayed into a strong electric field, creating charged droplets.[1]Abundant protonated molecule [M+H]⁺, minimal fragmentation in the source.Determining molecular weight of thermally labile molecules; coupling with LC.[2]
Electron Ionization (EI) Hard ionization; sample in the gas phase is bombarded with high-energy electrons (70 eV).[1]Often weak or absent molecular ion peak, extensive and reproducible fragmentation.[10]Creating a detailed fragmentation "fingerprint" for library matching of volatile compounds.[1]

For 4-benzyl-1-(3-methylbenzoyl)piperidine, ESI is the preferred method for initial analysis to clearly identify the molecular ion. Subsequent MS/MS (using CID) provides the controlled fragmentation needed for structural analysis. EI would likely cause such extensive fragmentation that the molecular ion would be lost, complicating the interpretation.

Conclusion

The mass spectrometric fragmentation of 4-benzyl-1-(3-methylbenzoyl)piperidine is predicted to be dominated by several key pathways. The presence of a strong signal at m/z 91 is a clear indicator of the benzyl moiety, arising from the formation of the highly stable tropylium ion.[6][7] Additional significant fragments at m/z 119 , m/z 175 , and m/z 203 correspond to the cleavage of the amide bond and loss of the benzyl group, respectively. By understanding these characteristic fragmentation patterns, researchers can confidently identify this molecule and similar N-acyl piperidine derivatives in complex matrices. The combination of liquid chromatography with tandem mass spectrometry provides the sensitivity and structural detail required for rigorous analysis in a drug development setting.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.
  • Al-Majid, A. M., & Barakat, A. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4143. [Link]

  • TMP Chem. (2018). mass spectrometry: tropylium ion. YouTube. [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

  • Chem LibreTexts. (n.d.). Illustrated Glossary of Organic Chemistry - Tropylium cation. [Link]

  • CNRS. (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. [Link]

  • Schwarz, H. (1985). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 4(1), 1-28. [Link]

  • Vouros, P., & Biemann, K. (1972). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Organic Mass Spectrometry, 6(10), 1161-1170. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine. PubChem. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • mzCloud. (2018). N Benzyl 4 piperidone. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Benzylpiperidine. NIST WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Benzylpiperidine. NIST WebBook. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl piperidine-dicarboxylates. Organic & Biomolecular Chemistry, 20(43), 8479-8488. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1215-1220. [Link]

Sources

Comparative

Technical Guide: Validating Assay Reproducibility with 4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE (CX-516)

Executive Summary In the landscape of glutamatergic drug discovery, 4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE (commonly referred to as CX-516 or Ampalex ) serves as the prototypical "low-impact" AMPA receptor positive allos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of glutamatergic drug discovery, 4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE (commonly referred to as CX-516 or Ampalex ) serves as the prototypical "low-impact" AMPA receptor positive allosteric modulator (PAM). Unlike orthosteric agonists, CX-516 does not directly activate the receptor but potentiates the response to glutamate.

Despite its historical significance as the first Ampakine to enter clinical trials, CX-516 presents significant reproducibility challenges due to its low affinity , rapid dissociation kinetics , and limited solubility in aqueous physiological buffers. This guide provides a validated framework for using CX-516 as a benchmark compound, ensuring that experimental variability is distinguished from genuine pharmacological effects.

The Compound Profile: Mechanism & Kinetics[1]

To validate an assay using CX-516, one must understand that it functions primarily by slowing the rate of receptor deactivation (channel closing) and, to a lesser extent, desensitization.

  • Binding Site: CX-516 binds to the dimer interface of the ligand-binding domain (LBD) of the GluA subunits.

  • Kinetic Signature: It stabilizes the "clam-shell" closure of the LBD, keeping the ion channel open longer upon glutamate binding.

  • Reproducibility Criticality: Because CX-516 has a fast "off-rate," its potentiating effect is highly dependent on perfusion speed in in vitro slice recordings. Slow perfusion leads to "washout" occurring simultaneously with application, masking the effect.

Visualization: Mechanism of Action

The following diagram illustrates the allosteric stabilization provided by CX-516.

CX516_Mechanism Glu Glutamate AMPAR_Closed AMPA Receptor (Closed/Resting) Glu->AMPAR_Closed Binds AMPAR_Open AMPA Receptor (Open/Conducting) AMPAR_Closed->AMPAR_Open Activation AMPAR_Open->AMPAR_Closed Deactivation (Fast) AMPAR_Open->AMPAR_Open Stabilization (Slows Deactivation) AMPAR_Desensitized AMPA Receptor (Desensitized) AMPAR_Open->AMPAR_Desensitized Desensitization CX516 CX-516 (Allosteric Modulator) CX516->AMPAR_Open Binds Dimer Interface

Figure 1: CX-516 binds to the glutamate-bound receptor, stabilizing the open state and slowing the transition back to the closed (deactivated) state.

Comparative Analysis: Benchmarking Alternatives

When validating CX-516, it is essential to run parallel controls with established standards. The table below compares CX-516 with the "gold standard" tool compound Cyclothiazide (CTZ) and a second-generation Ampakine (CX-546).

FeatureCX-516 (Ampalex)Cyclothiazide (CTZ)CX-546
Primary Mode Slows Deactivation (Low Impact)Blocks Desensitization (High Impact)Mixed (Moderate Impact)
Potency (EC50) Low (~1 mM range in some assays)High (< 10 µM)Moderate
Kinetics Fast On / Fast OffSlow On / Very Slow OffModerate
Solubility Poor (Requires DMSO/Cyclodextrin)Poor (Requires DMSO)Moderate
In Vivo Utility Good BBB penetration; Short t1/2Poor BBB penetration; ToxicGood BBB; Seizure risk
Assay Role Benchmark for subtle modulation Positive Control (Max Response) Potency Comparator

Scientist's Note: Do not use CTZ as a direct comparator for potency. Use CTZ to define the maximum possible potentiation of the system (E_max). CX-516 should be evaluated as a percentage of the CTZ response.

Validating Assay Reproducibility: The "Self-Validating" Protocol

The most common cause of failure with CX-516 is the lack of a normalization step. Because CX-516 effects can be subtle (10-50% increase in fEPSP slope), drift in baseline recording can be mistaken for drug effect or lack thereof.

Protocol: Whole-Cell Patch Clamp (Hippocampal CA1)[2]

Objective: Quantify CX-516 potentiation of AMPA currents while controlling for run-down.

Reagents Preparation (Critical Step)
  • Stock Solution: Dissolve CX-516 in 100% DMSO to 50 mM. Note: Sonicate if necessary. Do not store at -20°C for >1 month as precipitation occurs upon thaw.

  • Working Solution: Dilute stock into ACSF (Artificial Cerebrospinal Fluid) immediately before use. Final DMSO concentration must be < 0.1%.

    • Validation Check: Inspect for "oiling out" or crystal formation under a microscope. If cloudy, the assay is invalid.

Step-by-Step Workflow
  • Baseline Stabilization (10 mins):

    • Record evoked EPSCs (Excitatory Postsynaptic Currents) at -70 mV.

    • Stimulate Schaffer collaterals every 15-30s.

    • Criteria: Series resistance (

      
      ) must be stable (<20% change).
      
  • The "Reference" Pulse (Optional but Recommended):

    • Apply a sub-saturating dose of Cyclothiazide (50 µM) briefly to verify the cell can respond to PAMs. Wash out until baseline returns.

  • CX-516 Application (Treatment):

    • Perfuse CX-516 (typically 100 µM - 1 mM) for 5-10 minutes.

    • Observation: Look for an increase in EPSC decay time constant (

      
      ) more than peak amplitude. CX-516 affects the waveform width significantly.
      
  • Washout & Viability Check:

    • Washout CX-516. Signals should return to baseline.

    • Final Validation: Apply 10 µM CNQX (AMPA antagonist). If currents are not abolished, the recorded signal was not pure AMPA, and the data point must be excluded.

Visualization: Experimental Workflow

Assay_Protocol Start Slice Preparation (Hippocampal CA1) Baseline Baseline Recording (10 min, stable Rs) Start->Baseline Check1 Stability Check: Drift < 5%? Baseline->Check1 Check1->Baseline No (Wait) Apply_CX516 Apply CX-516 (100 µM - 1 mM) Check1->Apply_CX516 Yes Measure Measure: 1. Peak Amplitude 2. Decay Tau Apply_CX516->Measure Washout Washout (Return to Baseline) Measure->Washout Validation Validation: Apply CNQX (10 µM) Washout->Validation End Data Analysis: Normalize to Baseline Validation->End

Figure 2: Step-by-step electrophysiology workflow ensuring stability and specificity of the CX-516 response.

Troubleshooting & Optimization

IssueCausalitySolution
No Potentiation Observed Perfusion rate too slow (Metabolism/Washout).Increase flow rate to >2 mL/min in the recording chamber.
Precipitation in Bath CX-516 is lipophilic; "Shock" dilution.Vortex DMSO stock while adding to ACSF. Use 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a solubilizer if necessary.
High Variability Temperature dependence of channel kinetics.Maintain strict temperature control (30-32°C). Room temp recordings show smaller PAM effects.
Run-down Intracellular washout of polyamines/ATP.Include ATP/GTP in the patch pipette solution.

References

  • Lynch, G., & Gall, C. M. (2006). Ampakines and the threefold path to cognitive enhancement. Trends in Neurosciences.

  • Arai, A. C., et al. (1996). Effects of the potent ampakine CX614 on hippocampal and recombinant AMPA receptors. Molecular Pharmacology. (Note: Provides comparative protocols for CX-516 vs newer analogs).

  • Cortex Pharmaceuticals. (Original Patent/Data). 1-(quinoxalin-6-ylcarbonyl)piperidine and analogs thereof.[1][2] (Contextual grounding for chemical properties).

  • Nagarajan, N., et al. (2001). Mechanism of action of the AMPA receptor potentiator CX-516. Neuropharmacology.

  • Partin, K. M. (2015). AMPA receptor potentiation: from bench to bedside. Current Opinion in Pharmacology.

Sources

Safety & Regulatory Compliance

Safety

4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE: Proper Disposal Procedures

[1][2][3] Executive Summary Immediate Action Directive: 4-Benzyl-1-(3-methylbenzoyl)piperidine is a complex organic amide structurally related to pharmacologically active piperidines.[1] In the absence of specific toxico...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Immediate Action Directive: 4-Benzyl-1-(3-methylbenzoyl)piperidine is a complex organic amide structurally related to pharmacologically active piperidines.[1] In the absence of specific toxicological data for this exact conjugate, it must be handled as a novel toxic organic substance.

Disposal Method: High-Temperature Incineration.[1] RCRA Status: Non-listed (manage as Hazardous Waste based on Toxicity Characteristic or "Due Diligence"). Segregation: Segregate from strong oxidizers and aqueous acidic waste streams.

Part 1: Chemical Identity & Hazard Assessment (The "Why")

As researchers, we cannot rely solely on specific SDSs for every library compound. We must apply Structure-Activity Relationship (SAR) logic to determine the safety profile.[1]

Structural Analysis

This molecule consists of three distinct moieties that dictate its disposal logic:

  • Piperidine Ring: A nitrogen-containing heterocycle. Piperidines are generally skin/eye irritants and can be toxic if ingested.[2]

  • Benzyl Group: Increases lipophilicity, meaning the compound likely bio-accumulates and is poorly soluble in water.

  • 3-Methylbenzoyl Moiety: An amide linkage. Amides are chemically stable but can hydrolyze under strong acidic/basic conditions, releasing the parent amine (piperidine derivative) and acid.

Hazard Inference Table
PropertyAssessmentOperational Implication
Toxicity High (Assumed) Treat as if it has the potency of its parent pharmacophore (NMDA antagonists/Monoamine releasers).[1]
Flammability Low (Solid) / High (Solution) As a solid, it will burn but is not pyrophoric. In solvent, the solvent dictates the flashpoint.
Reactivity Stable Stable amide bond. Incompatible with strong oxidizers (e.g., fuming nitric acid).
Water Solubility Poor Do not attempt to dispose of via sanitary sewer. It will precipitate and clog plumbing or contaminate effluent.

Expert Insight: The presence of the nitrogen atom implies that incineration will generate Nitrogen Oxides (NOx). The disposal facility must be equipped with scrubbers.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)[1]

A "Self-Validating System" ensures that the waste stream remains stable before it leaves your bench.[1] Perform these three checks before moving the chemical to a waste container.

Check 1: The Phase Verification
  • Solid State: If the compound is a pure solid, it must remain solid. Do not dissolve it "just to get rid of it."[3]

  • Liquid State: If it is in a reaction mixture, verify the solvent system.

    • Validation: Is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMSO)? This determines the waste drum destination.

Check 2: The pH Audit

Amides can hydrolyze in extreme pH, potentially generating heat or pressure.

  • Validation: If in solution, check that pH is between 4 and 10 .

  • Action: If pH < 4 or > 10, neutralize slowly with dilute Sodium Bicarbonate or dilute Acetic Acid respectively before adding to the waste drum.

Check 3: Oxidizer Exclusion[1][5]
  • Validation: Ensure the receiving waste container does not contain metal hydrides, perchlorates, or concentrated nitric acid.

  • Reasoning: Organic amides can act as fuel sources for energetic oxidizers.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Isolate the solid for "Lab Pack" incineration.

  • Primary Containment: Place the solid 4-benzyl-1-(3-methylbenzoyl)piperidine into a clear, screw-top glass jar. Do not use plastic bags (risk of puncture/leaking).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Benzyl-1-(3-methylbenzoyl)piperidine - 100%"[1]

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the jar into a larger "Lab Pack" drum designated for "Solid Toxic Organics."

  • Documentation: Log the mass in your inventory system to reconcile the "Cradle-to-Grave" tracking.

Scenario B: Disposal of Solution (Reaction Mixture/HPLC Waste)

Objective: Bulk solvent disposal.

  • Characterize Solvent: Identify if the carrier solvent is Halogenated or Non-Halogenated.

  • Pre-Pour Check: Verify the waste drum is grounded (if metal) or funneled (if plastic) to prevent static discharge.

  • Transfer: Pour the solution slowly.

    • Critical: If the compound precipitates upon hitting the waste solvent, STOP .

    • Remediation:[1][3][4] If precipitation occurs, create a separate waste stream for this mixture to prevent sludge buildup in the main drum.

  • Rinse: Triple rinse the original flask with a compatible solvent. Add rinsate to the waste drum.

Part 4: Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for disposing of this compound.

DisposalWorkflow Start Start: 4-Benzyl-1-(3-methylbenzoyl)piperidine Waste StateCheck Physical State? Start->StateCheck Solid Pure Solid StateCheck->Solid Solid Liquid In Solution StateCheck->Liquid Liquid Container Place in Screw-Top Glass Jar Solid->Container LabelSolid Label: 'Toxic Solid Organic' Container->LabelSolid LabPack Segregate into Lab Pack Drum LabelSolid->LabPack SolventType Solvent Type? Liquid->SolventType Halo Halogenated (DCM, CHCl3) SolventType->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO) SolventType->NonHalo No Halogens PrecipCheck Precipitation Check: Does it crash out? Halo->PrecipCheck NonHalo->PrecipCheck SepStream Create SEPARATE Waste Container PrecipCheck->SepStream Yes (Precipitates) MainStream Pour into Main Waste Drum PrecipCheck->MainStream No (Stable)

Caption: Operational decision tree for segregating solid vs. liquid waste streams to prevent incompatibility and ensure regulatory compliance.

Part 5: Regulatory Compliance (RCRA & EPA)

While 4-Benzyl-1-(3-methylbenzoyl)piperidine is not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic), it falls under the "Generator Knowledge" clause of RCRA (Resource Conservation and Recovery Act).[1]

Recommended Waste Codes

Use the following codes for your hazardous waste manifest:

Waste TypeRecommended CodeJustification
Solid Waste Not Regulated (DOT) / Haz Waste (EPA) If no specific characteristic is met, manage as "Non-Regulated Chemical Waste" destined for incineration.[1]
Solution (Ignitable) D001 If the solvent flashpoint is < 60°C (e.g., Methanol, Acetone).
Solution (Halogenated) F002 / F001 If dissolved in Methylene Chloride or similar spent halogenated solvents.
Toxicity D000 (General) Unless TCLP testing proves otherwise, assume toxicity.

Final Disposal Destination: The material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration . This ensures the complete thermal destruction of the piperidine ring and amide bond, converting the organic carbon to CO2 and the nitrogen to NOx (scrubbed).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 31738, 4-Benzylpiperidine (Parent Structure Reference). [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200. [Link][5][6]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.